molecular formula C8H7NO3 B1606338 2(3H)-Benzoxazolone, 5-methoxy- CAS No. 40925-63-1

2(3H)-Benzoxazolone, 5-methoxy-

Cat. No.: B1606338
CAS No.: 40925-63-1
M. Wt: 165.15 g/mol
InChI Key: YOLHKYWNQMSMDN-UHFFFAOYSA-N
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Description

Significance of the 2(3H)-Benzoxazolone Template in Medicinal Chemistry Research

The 2(3H)-benzoxazolone template is a crucial building block in medicinal chemistry. nih.govorganic-chemistry.org Its structural framework allows for modifications at various positions, enabling the synthesis of a diverse library of derivatives. nih.gova2bchem.com Researchers have explored these derivatives for a wide range of biological activities, including analgesic, anti-inflammatory, and anticancer properties. a2bchem.com The inherent stability and favorable pharmacokinetic profile of the benzoxazolone ring make it an attractive scaffold for drug design.

Role of the 2(3H)-Benzoxazolone Moiety as a "Privileged Scaffold" in Drug Design Research

The 2(3H)-benzoxazolone moiety is often referred to as a "privileged scaffold" in the field of drug design. This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. The benzoxazolone structure has been identified as a key component in ligands for a variety of receptors, demonstrating its versatility and importance in the discovery of new therapeutic agents. nih.gov

Bioisosteric Relationships of 2(3H)-Benzoxazolone within Pharmaceutical Research

Bioisosterism, the principle of substituting one part of a molecule with another that has similar physical or chemical properties, is a key strategy in drug development. The 2(3H)-benzoxazolone ring is a well-known bioisostere of other important chemical groups. This relationship allows medicinal chemists to fine-tune the properties of a drug candidate, such as its potency, selectivity, and metabolic stability, by strategically replacing certain moieties with the benzoxazolone scaffold.

Historical Context and Early Academic Discoveries of 2(3H)-Benzoxazolone Derivatives

The exploration of 2(3H)-benzoxazolone and its derivatives has a rich history in academic research. Early studies focused on the synthesis and characterization of this heterocyclic system. Over time, the discovery of its diverse biological activities led to an expansion of research in this area. nih.gov These foundational studies have paved the way for the development of numerous benzoxazolone-based compounds that are now being investigated for their potential use in treating a variety of diseases.

Physicochemical Properties of 2(3H)-Benzoxazolone, 5-methoxy-

The following table summarizes the key physicochemical properties of 2(3H)-Benzoxazolone, 5-methoxy-, based on available data. uni.lu

PropertyValue
Molecular Formula C₈H₇NO₃
Molecular Weight 165.15 g/mol
IUPAC Name 5-methoxy-1,3-benzoxazol-2-one
CAS Number 3644-84-6
Canonical SMILES COC1=CC2=C(C=C1)NC(=O)O2
InChI Key YOLHKYWNQMSMDN-UHFFFAOYSA-N
Predicted XLogP3 1.1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 1

Research Findings on 2(3H)-Benzoxazolone, 5-methoxy-

Detailed research specifically focused on the 5-methoxy isomer of 2(3H)-benzoxazolone is somewhat limited in publicly available literature. However, studies on closely related methoxy-substituted benzoxazolones provide valuable insights into the potential properties and areas of interest for this specific compound.

For instance, research on the synthesis of 6-methoxy-2(3H)-benzoxazolone, a positional isomer, has been reported, highlighting synthetic routes that could potentially be adapted for the 5-methoxy variant. scilit.com One such method involves the nitrosation and subsequent oxidation of 3-methoxyphenol. scilit.com

While specific biological activity data for 2(3H)-Benzoxazolone, 5-methoxy- is not extensively documented, studies on other benzoxazolone derivatives with methoxy (B1213986) substitutions have shown a range of activities. For example, certain methoxy-containing benzoxazole (B165842) derivatives have been investigated for their potential as 5-HT3 receptor agonists. researchgate.net Furthermore, the breakdown of benzoxazinoids in certain plants can lead to the formation of methoxy-containing phenolic compounds with roles in plant defense. researchgate.netbiorxiv.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO3/c1-11-5-2-3-7-6(4-5)9-8(10)12-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOLHKYWNQMSMDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80193929
Record name 2-Benzoxazolinone, 5-methoxy-
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Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40925-63-1
Record name 5-(Methyloxy)-1,3-benzoxazol-2(3H)-one
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Record name 5-Methoxybenzoxazolone
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Record name 2(3H)-Benzoxazolone, 5-methoxy-
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Record name 2-Benzoxazolinone, 5-methoxy-
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Record name 5-METHOXYBENZOXAZOLONE
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Synthetic Methodologies and Chemical Derivatization of 2 3h Benzoxazolone, 5 Methoxy in Academic Contexts

Established Synthetic Pathways for 2(3H)-Benzoxazolone, 5-methoxy-

The synthesis of the 2(3H)-benzoxazolone ring system is typically achieved through the cyclization of 2-aminophenol (B121084) derivatives. A common and effective method involves the reaction of a 2-aminophenol with a carbonylating agent. umn.eduumn.edunih.gov For the synthesis of 5-methoxy-2(3H)-benzoxazolone, the starting material would be 2-amino-4-methoxyphenol.

One well-established approach utilizes 1,1'-carbonyldiimidazole (B1668759) (CDI) as a safe and efficient carbonyl source for the cyclization of aminophenols. nih.govmdpi.com Another method involves the use of 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, a stable and recyclable carbonylating agent that facilitates the synthesis under neutral or acidic conditions, often resulting in high yields. organic-chemistry.org

A general reaction scheme for the synthesis of 2(3H)-benzoxazolone derivatives is presented below:

Starting MaterialReagentProductReference
2-Aminophenol derivative1,1'-Carbonyldiimidazole (CDI)2(3H)-Benzoxazolone derivative nih.govmdpi.com
2-Aminophenol derivative2-Phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one2(3H)-Benzoxazolone derivative organic-chemistry.org

Advanced Strategies for N-Substitution on the 2(3H)-Benzoxazolone Scaffold

The nitrogen atom at the 3-position of the 2(3H)-benzoxazolone ring offers a key site for derivatization, allowing for the introduction of various substituents to modulate the compound's properties. N-alkylation and N-arylation are common strategies to synthesize a diverse library of derivatives. researchgate.net

N-alkylation can be achieved by reacting the parent benzoxazolone with alkyl halides in the presence of a base. For instance, N-substituted estradiol-benzoxazolone chimeras have been prepared via N-alkylation. researchgate.net A study on the synthesis of N-benzyl derivatives of benzoxazolones demonstrated that the nature and position of substituents on the benzyl (B1604629) ring significantly impact their biological activity. nih.gov

The Mannich reaction is another powerful tool for N-substitution, leading to the formation of Mannich bases. This reaction involves the aminoalkylation of the acidic N-H proton of the benzoxazolone ring with formaldehyde (B43269) and a secondary amine, such as piperazine (B1678402) derivatives. neu.edu.tr

Reaction TypeReagentsProduct TypeReference
N-AlkylationAlkyl halide, BaseN-Alkyl-2(3H)-benzoxazolone researchgate.net
N-Arylation (Chan-Lam)Aryl boronic acid, Copper catalystN-Aryl-2(3H)-benzoxazolone researchgate.net
Mannich ReactionFormaldehyde, Secondary amineN-Aminomethyl-2(3H)-benzoxazolone neu.edu.tr

Aromatic Ring Functionalization and Electrophilic Substitution in 2(3H)-Benzoxazolone, 5-methoxy- Derivatives

The benzene (B151609) ring of the 2(3H)-benzoxazolone scaffold is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. neu.edu.tr Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. neu.edu.trmsu.edu

The methoxy (B1213986) group at the 5-position of 2(3H)-Benzoxazolone, 5-methoxy- is an ortho-, para-directing group, influencing the position of incoming electrophiles. For instance, in Friedel-Crafts acylation, substitution is expected to occur at the 6-position due to the electronic nature of the benzoxazolone ring system. neu.edu.tr The synthesis of chalcone (B49325) derivatives has been achieved through the acid- or base-catalyzed aldol (B89426) condensation of 2-oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde (B3329344) with acetophenones, demonstrating functionalization at the 5-position. mdpi.com

Reaction TypeReagentsExpected Position of SubstitutionReference
NitrationNitrating agent (e.g., HNO₃/H₂SO₄)Ortho/Para to the methoxy group neu.edu.trmsu.edu
HalogenationHalogen (e.g., Cl₂, Br₂)Ortho/Para to the methoxy group neu.edu.trmsu.edu
Friedel-Crafts AcylationAcyl halide, Lewis acid (e.g., AlCl₃)6-position neu.edu.tr

Ring Opening and Expansion Reactions of 2(3H)-Benzoxazolone Derivatives in Synthetic Research

While the benzoxazolone ring is relatively stable, it can undergo ring-opening reactions under specific conditions. For example, the ring opening of 5-oxazolones with nucleophiles like primary aryl amines can lead to the formation of benzamide (B126) derivatives. researchgate.net

Conversely, ring expansion reactions offer a novel approach to synthesizing benzoxazolone derivatives. An alternative synthetic route starting from readily available isatin (B1672199) derivatives has been developed, which involves an oxidative ring expansion followed by a reduction step to yield the benzoxazolone core. umn.eduumn.edu This method provides a different perspective on the construction of this important heterocyclic system.

Green Chemistry Approaches in the Synthesis of 2(3H)-Benzoxazolone, 5-methoxy- Analogs

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds. For benzoxazolone derivatives, ultrasonication has been explored as an environmentally friendly synthetic method. researchgate.net This technique has been shown to enhance reaction kinetics and energy efficiency compared to conventional heating methods. researchgate.net The development of catalyst-free and solvent-free reaction conditions are also key areas of focus in green synthetic chemistry.

Microwave-Assisted Organic Synthesis for 2(3H)-Benzoxazolone, 5-methoxy- Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. This technology has been successfully applied to the synthesis of various benzoxazolone and related heterocyclic derivatives. turkjps.orgnih.govbau.edu.trclockss.org The primary advantage of microwave irradiation is the significant reduction in reaction times compared to conventional heating methods. nih.govbau.edu.tr For instance, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives and their subsequent derivatization were achieved rapidly and efficiently using microwave irradiation. nih.govbau.edu.tr This methodology has also been employed for the synthesis of novel 6-methoxy-5,6-dihydro-5-azapurines, highlighting its versatility in creating complex heterocyclic systems. nih.gov

Structure Activity Relationship Sar Investigations of 2 3h Benzoxazolone, 5 Methoxy Analogs

Impact of Substituent Position and Electronic Nature on Biological Activities of 2(3H)-Benzoxazolone, 5-methoxy- Derivatives

The biological activity of derivatives of 2(3H)-Benzoxazolone, 5-methoxy- is profoundly influenced by the nature and position of various substituents on both the benzene (B151609) and oxazolone (B7731731) rings. The 5-methoxy group itself is an electron-donating group, which can modulate the molecule's interaction with biological targets. nih.gov

The position of substituents is critical. Studies on related benzoxazole (B165842) structures have shown that substitutions at the C-2 and C-5 positions are particularly important for determining biological activity. nih.gov In the case of 2(3H)-benzoxazolone, the nitrogen atom at the 3-position (N-3) is a primary site for chemical modification, allowing for the introduction of various side chains that can significantly alter the pharmacological profile. nih.govrsc.org

The electronic properties of these substituents play a crucial role. For instance, in related heterocyclic systems like coumarins, electron-donating groups such as methoxy (B1213986) have been shown to enhance antioxidant properties. nih.gov Conversely, the introduction of electron-withdrawing groups can also lead to potent biological activity. In a study of 3-(2-benzoxazol-5-yl)alanine derivatives, a compound with an electron-accepting fluorine substituent was found to be active. nih.gov

A notable example illustrating the impact of N-3 substitution can be seen in a series of 5-chloro-2(3H)-benzoxazolinone hydrazone derivatives, which were evaluated for anticonvulsant activity. nih.gov Although the core is a 5-chloro analog, the SAR findings regarding the N-3 side chain provide valuable insights for the rational design of 5-methoxy derivatives. The study revealed that both electron-donating and electron-withdrawing substituents on the benzal hydrazone moiety at the N-3 position could lead to potent anticonvulsant activity, often exceeding that of the standard drug phenytoin. nih.gov For example, a derivative with an ortho-methoxy group on the benzaldehyde (B42025) ring, which is electron-donating, showed significant activity. nih.gov Similarly, derivatives with electron-withdrawing nitro groups or electron-donating dimethylamino groups also exhibited high potency. nih.gov

The table below summarizes the anticonvulsant activity of these 5-chloro-2(3H)-benzoxazolinone-3-acetyl-2-(substituted benzal) hydrazone derivatives, illustrating the effect of substituents on the N-3 side chain.

Table 1: Anticonvulsant Activity of 5-Chloro-2(3H)-benzoxazolinone Hydrazone Derivatives

Compound Substituent on Benzaldehyde Ring Anticonvulsant Activity (% Protection)
4d o-methoxy 100
4g o-methyl 100
4h p-methyl 100
4m p-nitro 100
4n p-dimethylamino 100

| Phenytoin | (Standard) | 87.5 |

Data sourced from a study on 5-chloro-2(3H)-benzoxazolinone derivatives, demonstrating the impact of N-3 position substituents on biological activity. nih.gov

These findings underscore that modifications at the N-3 position of the 2(3H)-benzoxazolone scaffold are a critical determinant of biological activity. The electronic nature of the substituents introduced at this position, whether electron-donating or electron-withdrawing, can be tailored to achieve potent pharmacological effects.

Stereochemical Considerations in the Biological Activity of 2(3H)-Benzoxazolone, 5-methoxy- Compounds

Stereochemistry is a fundamental aspect of pharmacology, as the three-dimensional arrangement of atoms in a molecule can dictate its interaction with chiral biological targets such as enzymes and receptors. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities and metabolic fates.

In the context of 2(3H)-Benzoxazolone, 5-methoxy- derivatives, the introduction of a chiral center can lead to stereoisomers with distinct biological profiles. A chiral center can be created, for example, by introducing a substituted alkyl chain at the N-3 position. However, specific studies focusing on the stereochemical considerations of 5-methoxy-2(3H)-benzoxazolone derivatives are not extensively available in the reviewed scientific literature.

General principles of medicinal chemistry suggest that if a 5-methoxy-2-benzoxazolone derivative contains a stereocenter, it would be crucial to separate and evaluate the individual enantiomers. This is because one enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive or even contribute to undesirable side effects. For example, in a study of fluorinated phenylcyclopropylamines, the trans- and cis-isomers, as well as their respective enantiomers, showed different potencies and selectivities as monoamine oxidase inhibitors. nih.gov This highlights the importance of stereochemistry in drug action.

Without specific research on 5-methoxy-2-benzoxazolone analogs, a detailed discussion on their stereochemical SAR is not possible. Future research in this area would be necessary to elucidate the stereochemical requirements for optimal activity of this class of compounds.

Rational Design of 2(3H)-Benzoxazolone, 5-methoxy- Derivatives for Enhanced Pharmacological Profiles

Rational drug design aims to develop new therapeutic agents based on a known biological target's structure and function. This approach can be applied to the 2(3H)-Benzoxazolone, 5-methoxy- scaffold to create derivatives with enhanced potency, selectivity, and pharmacokinetic properties. nih.gov

The process often begins with a "hit" or "lead" compound, which could be the 5-methoxy-2-benzoxazolone core itself, identified from screening or from existing literature. nih.gov The structure of the target protein, if known, can be used for molecular docking studies to predict how different analogs would bind. This information guides the synthesis of new derivatives with modifications designed to improve interactions with the target.

Key strategies in the rational design of 5-methoxy-2-benzoxazolone derivatives would include:

Modification at the N-3 position: As established in SAR studies, this position is a prime target for introducing a variety of substituents to modulate activity. Side chains can be designed to interact with specific pockets in the binding site of a target protein. nih.gov For instance, incorporating groups capable of forming hydrogen bonds or hydrophobic interactions can enhance binding affinity.

Substitution on the benzene ring: While the 5-methoxy group is a defining feature, further substitutions on the aromatic ring at positions C-4, C-6, or C-7 could be explored. The introduction of small, electron-withdrawing groups like halogens or electron-donating groups could fine-tune the electronic properties of the ring system and affect target binding and selectivity. nih.gov

Bioisosteric replacement: The methoxy group at the C-5 position could be replaced by other bioisosteres—substituents with similar physical or chemical properties—to investigate if this improves the pharmacological profile. For example, replacing it with a hydroxyl, methylthio, or a small alkyl group could alter the compound's solubility, metabolism, and target affinity.

An example of rational design applied to a related benzoxazepine scaffold for inhibiting PI3Kα involved using crystal structures to inform the design of inhibitors with improved selectivity. nih.gov This structure-based approach led to the identification of a clinical candidate. A similar strategy could be employed for 5-methoxy-2-benzoxazolone derivatives if the biological target is known. By systematically modifying the structure and evaluating the resulting changes in activity, it is possible to develop potent and selective agents based on the 2(3H)-Benzoxazolone, 5-methoxy- scaffold.

Biological Activities and Pharmacological Potential of 2 3h Benzoxazolone, 5 Methoxy in Research

Analgesic and Anti-inflammatory Activity Studies of 2(3H)-Benzoxazolone Derivatives

Derivatives of 2(3H)-benzoxazolone have been extensively studied for their pain-relieving and anti-inflammatory properties. researchgate.net Research has shown that these compounds can exhibit significant analgesic and anti-inflammatory effects, often comparable to or even exceeding those of established drugs like indomethacin (B1671933) and aspirin. tandfonline.com The mechanism behind these activities is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the production of inflammatory prostaglandins. researchgate.net

A study on new series of (6-difluorobenzoyl)-5-methyl-3-benzoylmethyl-2(3H)-benzoxazolone and 5-methyl-3-(2-hydroxyl-2-phenylethyl)-2(3H)-benzoxazolone derivatives demonstrated notable pharmacological activities. tandfonline.comnih.gov The anti-inflammatory activity was assessed using the carrageenan-induced paw edema test, while analgesic activity was evaluated through acetic acid writhing and hot plate tests in mice. tandfonline.comnih.gov Among the synthesized compounds, 6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazolone was identified as a particularly potent analgesic agent. tandfonline.comtandfonline.comnih.gov Furthermore, the reduced derivatives of these compounds displayed considerable anti-inflammatory activity. tandfonline.comtandfonline.comnih.gov

Another study focused on 6-acyl-3-substituted-2(3H)-benzoxazolone derivatives, which were synthesized by reacting 6-acyl-2(3H)-benzoxazolone with 4-substituted phenacyl bromide. nih.gov The resulting compounds showed high analgesic activities, with some being potent inhibitors of both carrageenan- and arachidonic acid-induced paw edema. nih.gov A significant reduction in prostaglandin (B15479496) E2 (PGE2) levels in the paw edema fluid was also observed in mice treated with these compounds, further supporting their anti-inflammatory action. nih.gov

Table 1: Analgesic and Anti-inflammatory Activity of Selected 2(3H)-Benzoxazolone Derivatives

CompoundTest ModelActivityReference
6-(2,5-difluorobenzoyl)-3-(4-bromobenzoylmethyl-2(3H)-benzoxazoloneAcetic acid writhing and hot plate tests (mice)Most promising for analgesic activity tandfonline.comtandfonline.comnih.gov
Reduced compounds (4a–4d)Carrageenan-induced paw oedema test (mice)Considerable anti-inflammatory activity tandfonline.comtandfonline.comnih.gov
Compounds 3, 6, and 7 (6-acyl-3-substituted-2(3H)-benzoxazolones)Carrageenan- and arachidonic acid-induced paw edema (mice)Potent inhibitors nih.gov

Anticancer and Cytotoxic Potential of 2(3H)-Benzoxazolone, 5-methoxy- Related Compounds

The benzoxazolone scaffold has been recognized for its potential in the development of anticancer agents. mdpi.com Derivatives of 2(3H)-benzoxazolone have shown cytotoxic effects against various cancer cell lines, including those of the breast, lung, liver, prostate, and colon. nih.gov The mechanisms underlying their anticancer activity are diverse and can involve the inhibition of key enzymes like DNA topoisomerase and the induction of apoptosis. mdpi.commdpi.com

In a study investigating new Mannich bases of 2(3H)-benzoxazolone derivatives, two compounds were evaluated for their cytotoxicity and proapoptotic properties in the MCF-7 breast cancer cell line. nih.gov These compounds, differing by a chlorine substituent at the 5-position of the benzoxazolone ring, effectively reduced cell viability. nih.gov Immunohistochemical analysis revealed a significant increase in the levels of pro-apoptotic proteins such as Fas Ligand, caspase-3, and cytochrome-c in the treated MCF-7 cells, indicating that these compounds induce apoptosis. nih.gov

Molecular docking studies have also been employed to investigate the anticancer potential of these derivatives. One such study explored the affinities of 3-substituted-2(3H)-benzoxazolone derivatives against the caspase-3 enzyme, a key player in apoptosis. researchgate.net The results suggested that many of these compounds could form hydrogen bonds with critical amino acid residues in the enzyme's active site, highlighting their potential as anticancer therapeutic agents. researchgate.net

Furthermore, the cytotoxic potential of benzophenone (B1666685) and xanthone (B1684191) derivatives has been evaluated against a panel of human tumor and non-tumorigenic cell lines. researchgate.net Many of these compounds exhibited significant in vitro cytotoxicity, with some showing selectivity towards tumor cells. researchgate.net For instance, a study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (B57606) (MMNC), a neocryptolepine (B1663133) derivative, demonstrated its ability to inhibit the proliferation of colorectal cancer cells by blocking the cell cycle and inducing apoptosis through the PI3K/AKT/mTOR signaling pathway. mdpi.com

Table 2: Cytotoxic Activity of Selected 2(3H)-Benzoxazolone and Related Derivatives

Compound/DerivativeCell LineActivityIC50 ValueReference
Compound 1 (N-substituted benzoxazolone)MCF-7 (breast cancer)Reduction of cell viability, increased Fas L and caspase-3100μM (48h) nih.gov
Compound 2 (5-chloro-N-substituted benzoxazolone)MCF-7 (breast cancer)Reduction of cell viability, increased caspase-3 and cytochrome-c50μM (48h) nih.gov
Heterocyclic quinones (compounds 7 and 8)JFCR39 (human cancer cell lines)High cytotoxicityGI50: 0.071 and 0.045 μM mdpi.com
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (colorectal cancer)Anti-proliferation activity0.33 μM mdpi.com

Antioxidant and Free Radical Scavenging Properties of 2(3H)-Benzoxazolone, 5-methoxy- Derivatives

Oxidative stress, resulting from an imbalance between free radicals and antioxidants in the body, is implicated in various diseases. nih.gov Derivatives of 2(3H)-benzoxazolone have been investigated for their antioxidant and free radical scavenging capabilities. These properties are often linked to their chemical structure, which can donate hydrogen atoms or electrons to neutralize free radicals. dergipark.org.tr

A study on 2-benzoxazolinone (B145934) derivatives containing thiosemicarbazide, triazole, thiadiazole, and hydrazone units evaluated their free-radical scavenging activities using various assays. dergipark.org.tr Several of these compounds demonstrated a significant inhibitory effect on nitric oxide radicals. The reducing power of these compounds, an indicator of their potential antioxidant activity, was also found to be significant, with some derivatives showing higher activity than the standard antioxidant ascorbic acid. dergipark.org.tr The presence of certain substituents, such as a hydroxyl group on the phenyl ring of the hydrazone moiety, was found to enhance the reducing power. dergipark.org.tr

The antioxidant potential of various plant extracts containing phenolic compounds has also been widely studied. nih.gov For instance, a study on the leaves of Bauhinia vahlii showed that the methanolic extract, rich in phenolics, tannins, and flavonoids, possessed strong antioxidant potential in various in vitro systems. nih.gov Theoretical studies using computational methods have also been employed to understand the antioxidant mechanisms of benzoic acid derivatives, which share structural similarities with some benzoxazolone metabolites. preprints.org These studies analyze parameters like bond dissociation enthalpy and ionization potential to predict the free radical scavenging ability of the compounds. preprints.org

Table 3: Antioxidant Activity of Selected 2-Benzoxazolinone Derivatives

Compound/DerivativeAssayActivityEC50 ValueReference
Hydrazone derivative with bromide (Compound 14)Nitric oxide scavengingSignificant inhibitory effect52.05±5.03 μM dergipark.org.tr
Hydrazone derivative with chloride (Compound 15)Nitric oxide scavengingSignificant inhibitory effect53.00±4.90 μM dergipark.org.tr
Hydrazone derivative with methoxy (B1213986) (Compound 18)Nitric oxide scavengingSignificant inhibitory effect50.25±4.05 μM dergipark.org.tr
Phenyl substituted 2-benzoxazolinone (Compound 5)Nitric oxide scavengingSignificant inhibitory effect52.12±3.35 μM dergipark.org.tr
Hybrid compound 2bABTS assayHigh hydrogen/electron donating ability312.9 ± 1.41 μmol TE/g nih.gov

Neuroprotective and Central Nervous System Activities of 2(3H)-Benzoxazolone, 5-methoxy- Analogs

The central nervous system (CNS) is particularly vulnerable to oxidative damage, and neuroprotective agents play a crucial role in mitigating this damage in various neurological disorders. mdpi.com Derivatives of 2(3H)-benzoxazolone have shown promise as neuroprotective agents, with some compounds exhibiting anticonvulsant and antipsychotic-like activities in animal models. nih.govnih.gov

A study on a series of 2(3H)-benzoxazolone and 2(3H)-benzothiazolone derivatives revealed their affinity for sigma receptors, which are implicated in neuronal transmission. nih.gov Several of these compounds displayed high and selective affinity for the sigma-1 receptor subtype. One particular compound, administered intraperitoneally, was effective against maximal electroshock-induced seizures in mice without causing significant neurotoxicity, suggesting its potential as an anticonvulsant. nih.gov

The neuroprotective effects of these compounds are often linked to their antioxidant properties. csic.es For example, α-phenyl-N-tert-butylnitrone (PBN), a nitrone with antioxidant properties, has demonstrated neuroprotective effects in models of stroke by reducing cerebral infarction and neurological deficits. csic.es The ability of these compounds to scavenge free radicals is a key mechanism contributing to their neuroprotective capacity. csic.es Furthermore, agents like curcumin (B1669340) and its derivatives have shown neuroprotective effects by protecting neurons from reactive oxygen species and chelating iron. mdpi.com

Antimicrobial and Antifungal Activity Evaluations of 2(3H)-Benzoxazolone Derivatives

The rise of antimicrobial resistance necessitates the discovery of new and effective antimicrobial agents. mdpi.com Benzoxazolone derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. mdpi.commdpi.com

In one study, a series of dihydrofurobenzoxazolin-2(3H)-ones and their derivatives were synthesized and evaluated for their in vitro antimicrobial activity. nih.gov Several of these compounds showed significant activity against a range of microbes, including Candida albicans. nih.gov Notably, some derivatives were more effective against Gram-positive bacteria than Gram-negative bacteria. nih.gov

Another study focused on 3-(2-oxo-2-benzoxazoline-3-yl)-N-(aryl)propionamide derivatives and found that the m-tolyl derivative was the most active compound against Escherichia coli, Staphylococcus aureus, and Enterococcus faecalis. researchgate.net Furthermore, research on a large group of non-proteinogenic amino acids based on the 3-(2-benzoxazol-5-yl)alanine skeleton revealed that while their antibacterial potential was modest and selective for Gram-positive bacteria (Bacillus subtilis), nearly half of the compounds exhibited antifungal properties, including against the pathogenic yeast Candida albicans. nih.gov

Table 4: Antimicrobial Activity of Selected 2(3H)-Benzoxazolone Derivatives

Compound/DerivativeTarget Microorganism(s)ActivityReference
7,7-Dimethyl-7,8-dihydro-furo[2,3-g]benzoxazolin-2(3H)-one (Compound 2)Gram-positive and Gram-negative bacteria, Candida albicansMore potent than compound 1 nih.gov
Compound 3 (dihydrofurobenzoxazolin-2(3H)-one derivative)Gram-positive and Gram-negative bacteria, Candida albicansSignificant activity nih.gov
Compounds 4 and 5 (dihydrofurobenzoxazolin-2(3H)-one derivatives)Gram-positive bacteriaMore effective than against Gram-negative bacteria nih.gov
3-(2-oxo-2-benzoxazoline-3-yl)-N-(m-tolyl)propionamideEscherichia coli, Staphylococcus aureus, Enterococcus faecalisMost active in the series researchgate.net

Modulation of Circadian Rhythms by 2(3H)-Benzoxazolone, 5-methoxy- and its Derivatives

Circadian rhythms are fundamental biological processes that regulate a wide range of physiological functions, including sleep-wake cycles and hormone secretion. nih.gov Small molecules that can modulate these rhythms are of great interest for their therapeutic potential in treating disorders like jet lag and sleep disturbances. clockss.orgrug.nl The structural similarity of 2(3H)-benzoxazolone to melatonin (B1676174), a key hormone in circadian rhythm regulation, has prompted research into its effects on the body's internal clock. chronobiologyinmedicine.orgnih.gov

A recent in silico study investigated the impact of 2(3H)-benzoxazolone and its 5-substituted derivatives on core clock proteins such as CLOCK:BMAL1, PER, and CRY. chronobiologyinmedicine.org The study found that these derivatives, particularly 5-nitro- and 5-fluoro-2-benzoxazolone, exhibited significant binding affinities to these clock proteins, suggesting a potential regulatory role in the circadian rhythm. chronobiologyinmedicine.org This finding is significant as it proposes a dual functionality for benzoxazolone derivatives in both pain modulation and circadian rhythm regulation. chronobiologyinmedicine.org

While direct studies on 5-methoxy-2(3H)-benzoxazolone's effect on circadian rhythms are limited, research on structurally related compounds provides some insights. For example, 6-methoxybenzoxazolinone (MBOA), a compound found in grasses, is structurally similar to melatonin and has been shown to be a melatonin analog. nih.gov Another compound, 5-methoxypsoralen, a serotonin (B10506) analog, has been studied for its effect on the noradrenaline circadian rhythm, which is involved in melatonin production. nih.gov

Enzyme Inhibition Profiles of 2(3H)-Benzoxazolone, 5-methoxy- Derivatives

The ability of 2(3H)-benzoxazolone derivatives to inhibit various enzymes is a key aspect of their pharmacological activity. As previously mentioned, their anti-inflammatory effects are largely attributed to the inhibition of COX enzymes. researchgate.net Beyond this, these compounds have been investigated as inhibitors of other enzymes, which could lead to treatments for a range of conditions.

For instance, some benzoxazolone derivatives have been identified as cholinesterase inhibitors, suggesting their potential in the management of Alzheimer's disease. mdpi.com Additionally, certain derivatives have shown inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters, indicating potential antidepressant effects. mdpi.com

The anticancer activity of some benzoxazole (B165842) derivatives is linked to their ability to inhibit enzymes crucial for cancer cell survival, such as DNA topoisomerase and VEGFR kinase. mdpi.com Molecular docking studies have further supported the potential of these compounds as enzyme inhibitors by predicting their binding modes and affinities to target enzymes like caspase-3. researchgate.net

Cyclooxygenase (COX) Enzyme Inhibition Research

Research into the specific inhibitory activity of 2(3H)-Benzoxazolone, 5-methoxy- against cyclooxygenase (COX) enzymes is not extensively documented in publicly available scientific literature. While the broader class of benzoxazolone derivatives has been explored for anti-inflammatory properties, which often involves the COX pathway, specific data such as IC50 values for 2(3H)-Benzoxazolone, 5-methoxy- are not available. nih.govnih.gov

Carbonic Anhydrase (CA) Inhibition Studies

Currently, there is a lack of specific research findings regarding the inhibitory effects of 2(3H)-Benzoxazolone, 5-methoxy- on carbonic anhydrase (CA) isoenzymes. While various heterocyclic compounds are known CA inhibitors, dedicated studies on this particular methoxy-substituted benzoxazolone are not found in the reviewed literature.

Soluble Epoxide Hydrolase (sEH) Inhibition Investigations

Derivatives of 2(3H)-Benzoxazolone have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the metabolism of signaling lipids and a target for anti-inflammatory therapies. cymitquimica.comnih.gov Research has led to the synthesis of novel benzoxazolone-5-urea analogues that demonstrate significant sEH inhibitory activity. nih.gov

These inhibitors were developed by combining the benzoxazolone ring with an aryl amide or urea (B33335) pharmacophore. nih.gov Structure-activity relationship (SAR) studies revealed that introducing aryl or benzyl (B1604629) groups to the urea function attached at the 5-position of the benzoxazolone scaffold conferred potent sEH inhibition. nih.govacs.org A series of these derivatives inhibited sEH activity with IC50 values ranging from the nanomolar to sub-nanomolar scale (0.39–570 nM). nih.govacs.org Molecular modeling studies suggest the benzoxazolone ring binds within the active site, forming hydrogen bonds and π–π interactions that contribute to the potent inhibition. nih.govacs.org

Table 1: sEH Inhibitory Activity of Benzoxazolone-5-Amide/Urea Derivatives

Compound Substituent at 5-position IC50 (nM)
20 4-(Benzyloxy)benzamide 1080
21 4-Phenoxybenzamide 570
31 Urea with benzyl group 1.8
32 Urea with 2-(trifluoromethoxy)benzyl group 0.44
33 Urea with 2-(trifluoromethoxy)benzyl group 0.39
34 Urea with 3-(trifluoromethoxy)benzyl group 0.74
35 Urea with 4-(trifluoromethoxy)benzyl group 1.1
36 Urea with 2-fluorobenzyl group 1.9
37 Urea with 3-fluorobenzyl group 2.1
38 Urea with 4-fluorobenzyl group 3.2
39 Urea with 4-chlorobenzyl group 2.5

This table is generated based on data from scientific research articles. The parent compound 2(3H)-Benzoxazolone, 5-methoxy- was not directly tested in these series.

Chromodomain Y-like (CDYL) Protein Inhibition Research

As of the current review of scientific literature, no studies have been published investigating the inhibitory potential of 2(3H)-Benzoxazolone, 5-methoxy- or its derivatives on the Chromodomain Y-like (CDYL) protein.

Monoamine Oxidase (MAO) Inhibitory Activity Assessments

There is no specific data available on the monoamine oxidase (MAO) inhibitory activity of 2(3H)-Benzoxazolone, 5-methoxy-. While other classes of heterocyclic compounds, such as 2,1-benzisoxazole derivatives, have been assessed as MAO inhibitors, research has not extended to this specific benzoxazolone derivative. cymitquimica.com

Cholinesterase Inhibition Studies

The potential for 2(3H)-Benzoxazolone, 5-methoxy- to inhibit cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE) has not been specifically determined. Studies on other benzoxazole derivatives have shown that substitutions on the aromatic ring can influence inhibitory activity and selectivity towards AChE or BChE. nih.gov For instance, some glycosyl benzoxazole derivatives have been synthesized and evaluated, but specific data for the 5-methoxy variant is absent. nih.gov

Biological Nitrification Inhibition (BNI) Activity of 6-methoxy-2(3H)-benzoxazolone

In contrast to the limited specific data for the 5-methoxy isomer in receptor binding, its isomer, 6-methoxy-2(3H)-benzoxazolone (MBOA), is a well-characterized and potent agent in the field of agricultural science. researchgate.netnih.govscientificlabs.ie MBOA is a naturally occurring secondary metabolite found in certain grasses like maize and wheat. jircas.go.jp It plays a crucial role in a process known as Biological Nitrification Inhibition (BNI), which is the suppression of soil nitrification by compounds released from plant roots. researchgate.netcore.ac.ukthepharmajournal.com

Nitrification, the microbial oxidation of ammonia (B1221849) to nitrate (B79036), is a key process in the nitrogen cycle. nih.gov However, in agricultural systems, rapid nitrification can lead to significant nitrogen loss from the soil through nitrate leaching and the emission of nitrous oxide, a potent greenhouse gas. jircas.go.jpthepharmajournal.com MBOA released from maize roots has been identified as a key hydrophilic BNI compound that can mitigate these losses. researchgate.net

Research has scientifically established MBOA as the primary BNI compound in maize. jircas.go.jp Studies show that MBOA effectively inhibits the growth of nitrifying bacteria and suppresses the production of nitrite (B80452) (NO₂⁻) and nitrate (NO₃⁻) in soil. researchgate.netjircas.go.jp The mechanism of action involves blocking both the ammonia monooxygenase (AMO) and hydroxylamine (B1172632) oxidoreductase (HAO) enzymatic pathways in nitrifying bacteria like Nitrosomonas europaea. researchgate.netthepharmajournal.com The median effective dose (ED₅₀) for MBOA's inhibitory activity has been reported as 0.76 μM. researchgate.net

Soil incubation experiments have demonstrated MBOA's effectiveness. In one study, MBOA inhibited nitrification for approximately four days, after which its effect diminished due to microbial degradation. jircas.go.jpresearchgate.net This highlights both its potency and its biodegradable nature in the soil environment. researchgate.net Furthermore, MBOA is also a transformation product of other related benzoxazinoids, such as HDMBOA, which can enhance its concentration and activity in the soil. researchgate.netjircas.go.jp The identification and characterization of MBOA's BNI activity are significant for developing crops with enhanced nitrogen use efficiency, potentially reducing the need for synthetic nitrogen fertilizers. jircas.go.jp

Table 1: Effect of 6-methoxy-2(3H)-benzoxazolone (MBOA) on Nitrification

ParameterConditionObservationReference
BNI Activity (ED₅₀)Inhibition of Nitrifying Bacteria0.76 μM researchgate.net
Enzymatic InhibitionNitrosomonas europaeaBlocks both ammonia monooxygenase (AMO) and hydroxylamine oxidoreductase (HAO) pathways. researchgate.net
Soil IncubationNon-sterilized SoilInhibited nitrification for ~4 days before degradation by soil microbes. jircas.go.jpresearchgate.net
SourceMaize RootsIdentified as the key hydrophilic BNI compound released from roots. researchgate.net

Mechanistic Investigations into the Biological Actions of 2 3h Benzoxazolone, 5 Methoxy

Molecular Mechanisms of Enzyme Inhibition by 2(3H)-Benzoxazolone, 5-methoxy- Derivatives

The benzoxazolone scaffold is recognized for its ability to interact with and inhibit various enzymes. This inhibitory action is often attributed to the structural resemblance of the benzoxazolone core to endogenous molecules, allowing it to act as a competitive inhibitor. libretexts.org Competitive inhibitors typically bind to the active site of an enzyme, preventing the natural substrate from binding and thus blocking the catalytic activity of the enzyme. libretexts.org This mechanism does not usually affect the maximum velocity (Vmax) of the enzymatic reaction but increases the Michaelis-Menten constant (Km), reflecting a lower affinity of the enzyme for its substrate in the presence of the inhibitor. libretexts.orgyoutube.com

While the general class of benzoxazolones has been studied for its enzyme inhibitory effects, specific kinetic data and detailed molecular mechanisms for 2(3H)-Benzoxazolone, 5-methoxy- are not extensively documented in publicly available research. The therapeutic applications of the broader benzoxazolone template are wide-ranging, from analgesic and anti-inflammatory compounds to antipsychotic and neuroprotective agents, highlighting the diverse enzymatic targets of this class of molecules. nih.gov Further research is required to elucidate the specific enzymes inhibited by the 5-methoxy derivative and the precise kinetics of these interactions.

Receptor-Ligand Interaction Dynamics and Signaling Pathways

The 2(3H)-benzoxazolone heterocycle is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of receptors with high affinity. nih.gov This includes interactions with dopaminergic (D2 and D4), serotoninergic (5-HT1A and 5-HT2A), and sigma (σ1 and σ2) receptors. nih.gov The binding of these ligands to their respective receptors can initiate or block intracellular signaling cascades, leading to a physiological response.

The structural characteristics of benzoxazolones, such as their pKa, electronic charge distribution, and chemical reactivity, are similar to those of phenol (B47542) or catechol moieties, which may explain their broad receptor affinity. nih.gov However, specific studies detailing the receptor-ligand interaction dynamics for 2(3H)-Benzoxazolone, 5-methoxy- are limited. The position of the methoxy (B1213986) group on the benzene (B151609) ring can significantly influence binding affinity and selectivity for different receptor subtypes. Therefore, dedicated research is necessary to characterize the receptor binding profile of this specific analog and the downstream signaling pathways it modulates.

Influence on Gene Expression and Transcriptional Regulation by 2(3H)-Benzoxazolone, 5-methoxy- Analogs

Recent studies have begun to shed light on the influence of benzoxazinoid breakdown products on gene expression. One such product, 5-Methoxy-2-Nitrophenol (5M2NP), which is derived from the benzoxazinoid DIMBOA, has been shown to modulate the expression of defense-related genes in maize. biorxiv.org At physiological concentrations, 5M2NP was found to enhance the wound-induced expression of these genes, suggesting a role as a defense modulator. biorxiv.org This indicates that derivatives of 5-methoxy-benzoxazolone can have a tangible impact on transcriptional regulation.

Furthermore, benzoxazinoids and their derivatives have been observed to induce the expression of genes involved in detoxification pathways. These often include genes from the cytochrome P450 (CYP), glutathione (B108866) S-transferase (GST), and ATP-binding cassette (ABC) transporter families. The upregulation of these genes suggests a cellular response aimed at metabolizing and eliminating the xenobiotic compound. While these findings relate to the broader class of benzoxazinoids, they provide a framework for the potential influence of 2(3H)-Benzoxazolone, 5-methoxy- on gene expression.

Table 1: Examples of Genes Modulated by Benzoxazinoid Derivatives

Gene FamilySpecific Genes/ProteinsOrganismObserved Effect
Defense GenesVarious defense-associated genesMaize (Zea mays)Upregulation upon treatment with 5-Methoxy-2-Nitrophenol. biorxiv.org
Cytochrome P450CYP familiesPlantsUpregulation in response to benzoxazinoids.
Glutathione S-TransferaseGST familiesPlantsUpregulation in response to benzoxazinoids.
ABC TransportersABC transporter familiesPlantsUpregulation in response to benzoxazinoids.

Cellular Pathway Modulation by 2(3H)-Benzoxazolone, 5-methoxy- Compounds

The modulation of cellular pathways by benzoxazolone derivatives is a critical aspect of their biological activity. While direct evidence for 2(3H)-Benzoxazolone, 5-methoxy- is scarce, studies on related compounds offer insights into potential mechanisms. For instance, various natural and synthetic compounds containing the benzoxazole (B165842) moiety have been shown to influence key signaling pathways such as the phosphoinositide 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov These pathways are central to regulating cellular processes like cell growth, proliferation, and survival.

The ability of a compound to modulate these pathways can have significant implications for its therapeutic potential. For example, inhibition of the PI3K/Akt pathway is a common strategy in cancer therapy to suppress tumor growth. The structural features of 2(3H)-Benzoxazolone, 5-methoxy- will ultimately determine its specific interactions with components of these pathways. Further investigation is needed to map the precise cellular pathways affected by this compound and the molecular targets within those pathways.

Role of 2(3H)-Benzoxazolone, 5-methoxy- in Ammonia (B1221849) Metabolism Pathways in Biological Systems

The role of 2(3H)-Benzoxazolone, 5-methoxy- in ammonia metabolism is not well-defined in the existing scientific literature. However, some related benzoxazinoids have been shown to undergo detoxification processes in certain microorganisms that involve the breakdown of the heterocyclic ring structure. For example, some Fusarium species can detoxify 2-benzoxazolinone (B145934) (BOA) and 6-methoxy-2-benzoxazolinone (MBOA) by hydrolyzing the oxazole (B20620) ring to form N-(2-hydroxyphenyl)malonamic acid and N-(2-hydroxy-4-methoxyphenyl)malonamic acid, respectively. nih.govresearchgate.net This metabolic process involves the cleavage of a carbon-nitrogen bond, which could potentially intersect with broader nitrogen metabolism pathways.

It is important to note that this detoxification is a specific microbial defense mechanism and does not necessarily imply a direct regulatory role for these compounds in systemic ammonia metabolism in other biological systems. The transformation of these compounds in soil and their interaction with soil microbes is an area of active research, with implications for agriculture and environmental science. researchgate.net

Computational and Theoretical Studies on 2 3h Benzoxazolone, 5 Methoxy

Molecular Docking Simulations for Ligand-Target Interactions of 2(3H)-Benzoxazolone, 5-methoxy- Derivatives

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.

Research on derivatives of similar scaffolds, such as 5-methoxy-2-mercaptobenzimidazole, has utilized molecular docking to explore potential anticancer activity. In one such study, derivatives were docked against the estrogen receptor alpha (ERα), a key target in breast cancer pathogenesis. chemrevlett.comchemrevlett.com The docking studies revealed that these compounds achieved favorable binding scores compared to the standard drug, raloxifene. chemrevlett.com The primary interactions observed involved the piperidine, methyl-piperazine, and morpholine (B109124) moieties of the derivatives, which bound tightly within the receptor's active site through various molecular interactions. chemrevlett.comchemrevlett.com

The main variables analyzed in docking studies are the binding affinity (ΔG) and the inhibition constant (Ki). A more negative binding affinity and a lower inhibition constant suggest a stronger and more stable interaction between the ligand and the receptor. nih.gov For example, docking studies on 3-methoxy flavone (B191248) derivatives against the ER-α receptor showed binding energies ranging down to -10.14 kcal/mol. nih.gov

The validation of a docking protocol is a critical step, often performed by re-docking the native ligand into the protein's active site. A successful validation is typically indicated by a root-mean-square deviation (RMSD) value of less than 2Å, confirming the accuracy of the docking parameters. nih.gov

Table 1: Example of Molecular Docking Data for Related Methoxy-Containing Compounds

Compound/Derivative Target Protein Binding Affinity (kcal/mol) Key Interacting Residues Reference
5-Methoxy-2-mercaptobenzimidazole Derivative (14c) Estrogen Receptor Alpha (ERα) Good (compared to standard) Not specified chemrevlett.comchemrevlett.com
3-Methoxy Flavone Derivative (Cii) Estrogen Receptor Alpha (ERα) -10.14 Not specified nih.gov

This table is illustrative, based on data from related compounds to demonstrate typical docking results.

Molecular Dynamics Simulations to Elucidate Binding Stability and Conformational Changes

For instance, MD simulations have been used to analyze the stability of complexes involving 3-methoxy flavone derivatives and target receptors like ER-α and EGFR. nih.gov Similarly, simulations of 5-oxo-imidazoline derivatives bound to the Polo-Like Kinase 1 enzyme demonstrated consistent and enduring binding throughout the simulation period, confirming the stability of the docked conformation. samipubco.com

These simulations can reveal crucial information about how a ligand like a 2(3H)-Benzoxazolone, 5-methoxy- derivative stabilizes a target protein. Studies on other molecules have shown that stabilization can occur by forming key hydrogen bonds with specific residues, which in turn can increase the structural stability of flexible loops within the protein or mimic the effects of protective mutations. nih.gov The calculation of binding free energies, often using methods like Molecular Mechanics Poisson–Boltzmann Surface Area (MM-PBSA), can further quantify the binding affinity and validate docking predictions. nih.gov

Pharmacophore Modeling and Virtual Screening for Novel 2(3H)-Benzoxazolone, 5-methoxy- Analogs

Pharmacophore modeling is a powerful strategy in drug design used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that a molecule must possess to interact with a specific biological target. This model can then be used as a 3D query to screen large compound databases for novel molecules with the potential for similar biological activity, a process known as virtual screening. nih.gov

A significant study in this area developed a 3D-pharmacophore model for sigma(2) receptors based on a series of 19 benzoxazolone derivatives, the core scaffold of the title compound. nih.gov The best-performing pharmacophore hypothesis consisted of five distinct features:

A positive ionizable feature

A hydrogen bond acceptor

A hydrophobic aromatic feature

A hydrophobic aliphatic feature

A generic hydrophobic feature

This model proved to be highly predictive, yielding a 3D-QSAR model with a strong correlation coefficient (r²) of 0.97, indicating its robustness in predicting the activity of new compounds. nih.gov

The typical workflow for virtual screening involves several steps. First, a large database of commercially available or virtual compounds is filtered based on physicochemical properties, often using criteria like Lipinski's "Rule of Five," to select for drug-like molecules. nih.govnih.gov The filtered database is then screened against the pharmacophore model. Compounds that fit the model well are then subjected to molecular docking to predict their binding modes and affinities. nih.gov This integrated approach of pharmacophore modeling, virtual screening, and molecular docking is an efficient method for identifying promising hit compounds for further biological evaluation. nih.govmdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity of 2(3H)-Benzoxazolone, 5-methoxy-

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. epstem.netepstem.net These calculations provide fundamental information about molecular structure, stability, and reactivity. For a molecule like 2(3H)-Benzoxazolone, 5-methoxy-, these methods can elucidate its optimized geometry, charge distribution, and frontier molecular orbitals.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Structure: Calculations determine the most stable 3D arrangement of atoms by finding the minimum energy conformation, providing precise bond lengths and angles. epstem.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity. epstem.netepstem.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting sites of interaction with other molecules. epstem.net

Calculated Spectroscopic Data: Methods like GIAO (Gauge-Including Atomic Orbital) can predict NMR chemical shifts (¹H and ¹³C), which can be correlated with experimental data to confirm molecular structures. epstem.netepstem.net Theoretical vibrational frequencies (IR spectra) can also be calculated and compared with experimental results. epstem.net

Table 2: Predicted Physicochemical and Electronic Properties of 2(3H)-Benzoxazolone, 5-methoxy-

Property Predicted Value Method/Source Reference
Molecular Formula C₈H₇NO₃ --- uni.lu
Molecular Weight 165.15 g/mol --- cymitquimica.com
XlogP 1.1 Predicted uni.lu
pKa 8.80 ± 0.70 Predicted lookchem.com
Monoisotopic Mass 165.04259 Da --- uni.lu
Predicted CCS ([M+H]⁺) 126.9 Ų CCSbase uni.lu

This table presents predicted data for the parent compound, which forms the basis for more complex theoretical studies.

Advanced Analytical Methodologies in the Research of 2 3h Benzoxazolone, 5 Methoxy

Spectroscopic Characterization Techniques for 2(3H)-Benzoxazolone, 5-methoxy- and its Derivatives

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing a unique fingerprint of a molecule's structure and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For 2(3H)-Benzoxazolone, 5-methoxy-, ¹H NMR spectroscopy would reveal distinct signals for each type of proton. The methoxy (B1213986) group (-OCH₃) protons would appear as a sharp singlet, typically in the range of δ 3.8-3.9 ppm. The protons on the aromatic ring would exhibit a specific splitting pattern based on their positions and couplings with neighboring protons. For instance, in derivatives like 5-methoxybenzoxazole, the aromatic protons appear between δ 6.90 and δ 7.50 ppm, and the methoxy singlet is observed at 3.87 ppm. rsc.org

¹³C NMR spectroscopy provides information on the carbon framework. The spectrum of 2(3H)-Benzoxazolone, 5-methoxy- would show a characteristic signal for the carbonyl carbon (C=O) of the oxazolone (B7731731) ring, typically above δ 150 ppm. The carbon of the methoxy group would appear around δ 56 ppm, while the aromatic carbons would have signals in the δ 100-150 ppm range. In the related compound 5-methoxy-2-benzofuran-1(3H)-one, these signals are observed at δ 171.1 (C=O), δ 56.1 (OCH₃), and between δ 106.2 and δ 149.6 for the aromatic and vinyl carbons. nih.gov

Table 1: Expected NMR Chemical Shifts (δ) for 2(3H)-Benzoxazolone, 5-methoxy- based on Analogous Compounds

Atom Nucleus Expected Chemical Shift (ppm) Multiplicity
Aromatic Protons ¹H 6.8 - 7.5 Multiplet (m)
Methoxy Protons ¹H ~ 3.8 Singlet (s)
Amide Proton (N-H) ¹H 9.0 - 11.0 Broad Singlet (br s)
Carbonyl Carbon ¹³C > 150 -
Aromatic Carbons ¹³C 100 - 150 -

Data extrapolated from analyses of similar benzoxazolone and methoxy-substituted aromatic structures. rsc.orgnih.govrsc.org

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. d-nb.info The FT-IR spectrum of 2(3H)-Benzoxazolone, 5-methoxy- would display several characteristic absorption bands.

The most prominent peaks would include a strong absorption from the carbonyl (C=O) group of the cyclic carbamate (B1207046) (lactone) at approximately 1770-1790 cm⁻¹. Another key feature is the N-H stretching vibration of the amide group, appearing as a broad band around 3200-3300 cm⁻¹. The C-O-C stretching of the ether linkage in the methoxy group would be visible in the 1250-1050 cm⁻¹ region. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present. For example, IR data for a similar derivative, 3-(4-bromophenyl)-5-methoxycarbonyl-2(3H)-benzoxazolone, shows strong carbonyl peaks at 1776 and 1727 cm⁻¹. rsc.org

Table 2: Characteristic FT-IR Absorption Frequencies for 2(3H)-Benzoxazolone, 5-methoxy-

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amide (N-H) Stretch 3200 - 3300 Medium, Broad
Aromatic C-H Stretch 3000 - 3100 Medium
Methoxy C-H Stretch 2850 - 2960 Medium
Carbonyl (C=O) Stretch 1770 - 1790 Strong
Aromatic C=C Stretch 1450 - 1600 Medium
Ether (Ar-O-CH₃) Asymmetric Stretch 1230 - 1270 Strong

Data compiled from standard FT-IR correlation tables and spectra of related compounds. rsc.orgresearchgate.netnist.gov

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

The molecular formula for 2(3H)-Benzoxazolone, 5-methoxy- is C₈H₇NO₃, corresponding to a monoisotopic mass of 165.04 g/mol . uni.lu In an MS experiment, the compound would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z 165 or 166, respectively. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring the mass with very high accuracy.

Analysis of fragmentation patterns can further confirm the structure. A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃). For instance, a derivative, 3-(2-chlorophenyl)-5-methoxycarbonyl-2(3H)-benzoxazolone, shows a prominent fragment corresponding to the loss of the methoxy group ([M - OCH₃]⁺). rsc.org

Table 3: Predicted Mass Spectrometry Data for 2(3H)-Benzoxazolone, 5-methoxy-

Adduct Type Formula Predicted m/z
[M+H]⁺ C₈H₈NO₃⁺ 166.0499
[M+Na]⁺ C₈H₇NO₃Na⁺ 188.0318

Data sourced from PubChemLite. uni.lu

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a compound. This technique is particularly useful for determining the acid dissociation constant (pKa) of ionizable compounds. pharmascholars.comnih.gov The benzoxazolone ring system contains an acidic N-H proton, and its deprotonation state changes with pH.

To determine the pKa, UV-Vis spectra are recorded in a series of buffer solutions with varying pH values. ijcce.ac.ir As the pH increases, the N-H proton dissociates, leading to a change in the electronic structure and thus a shift in the absorption spectrum. tripod.com A plot of absorbance at a specific wavelength versus pH typically yields a sigmoidal curve. The pKa is the pH value at the midpoint of this curve. Studies on various 2(3H)-benzoxazolone derivatives have shown that their pKa values generally fall in the range of 8.26 to 9.28, indicating they are weakly acidic. ijcce.ac.ir This method provides a reliable and effective means of determining this crucial physicochemical parameter. ijcce.ac.irneu.edu.tr

Chromatographic Techniques for Purity Assessment and Isolation of 2(3H)-Benzoxazolone, 5-methoxy-

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for isolating pure compounds from reaction mixtures and for assessing the purity of synthesized materials.

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used for qualitative analysis. fishersci.ca In the context of 2(3H)-Benzoxazolone, 5-methoxy-, TLC is frequently used to monitor the progress of a chemical reaction. nih.govacs.org A small amount of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel). The plate is then developed in a suitable solvent system (mobile phase).

Compounds separate based on their differential partitioning between the stationary phase (silica gel) and the mobile phase. The position of each compound is visualized, often using UV light. acs.org The product, 2(3H)-Benzoxazolone, 5-methoxy-, will have a specific retardation factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. By comparing the spots of the reaction mixture to those of the starting materials, one can determine if the reaction is complete. TLC is also a crucial first step in developing conditions for purification by column chromatography. nih.govrsc.org

Table 4: Hypothetical TLC Data for a Synthesis of 2(3H)-Benzoxazolone, 5-methoxy-

Compound Rf Value (3:1 Hexane:Ethyl Acetate) Rf Value (1:1 Hexane:Ethyl Acetate)
Starting Material A 0.80 0.90
Starting Material B 0.65 0.82
2(3H)-Benzoxazolone, 5-methoxy- 0.45 0.60

Rf values are illustrative and depend on the specific stationary and mobile phases used.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique used for the separation, identification, and quantification of chemical compounds. It is particularly valuable for the analysis of benzoxazolone derivatives in complex mixtures, such as plant extracts. fateallchem.dkresearchgate.net The process involves introducing a liquid sample into a high-performance liquid chromatography (HPLC) system, which separates the components of the mixture. These separated components then flow into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, allowing for precise identification and characterization. nih.gov

Research on benzoxazolone derivatives frequently employs LC-MS/MS, a tandem mass spectrometry approach, for enhanced selectivity and sensitivity. fateallchem.dkresearchgate.net This method uses specific precursor-to-product ion transitions for each compound, which helps to eliminate interference from other co-eluting contaminants in complex samples. fateallchem.dk The choice of chromatographic column and mobile phase is critical for achieving adequate separation of the analytes. fateallchem.dk Reversed-phase columns, such as C12 or C18, are commonly used. fateallchem.dkacs.org The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives such as formic acid or acetic acid to improve peak shape and ionization efficiency. nih.govdtu.dk Ionization is commonly achieved using electrospray ionization (ESI), which can be operated in either positive or negative ion mode, depending on the analyte's structure. fateallchem.dkdtu.dk

Detailed research findings have established optimized parameters for the LC-MS analysis of this class of compounds.

Table 1: Representative LC-MS Parameters for Benzoxazolone Derivative Analysis

ParameterDescriptionSource(s)
Chromatography System Agilent 1260 or 1290 Infinity II HPLC nih.govdtu.dk
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6460, Sciex 4500 QTrap) nih.govdtu.dk
Column Synergi Polar-RP (250 x 2.1 mm, 5 µm) or Waters XBridge C18 (50 mm x 4.6 mm, 3.5 µm) acs.orgdtu.dk
Mobile Phase A Water with 0.1% Formic Acid or 1% Acetic Acid dtu.dkmdpi.com
Mobile Phase B Acetonitrile or Methanol nih.govmdpi.com
Flow Rate 0.2 - 2.0 mL/min fateallchem.dkacs.org
Ionization Mode Electrospray Ionization (ESI), typically in negative ion mode for enhanced selectivity. fateallchem.dkdtu.dk
Detection Mode Multiple Reaction Monitoring (MRM) for quantification. fateallchem.dk

Elemental Analysis in the Characterization of 2(3H)-Benzoxazolone, 5-methoxy- Derivatives

Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, and nitrogen) of a sample. In the context of synthetic chemistry, it serves as a crucial method for confirming the identity and purity of newly synthesized compounds. neu.edu.trnih.govcore.ac.uk The technique involves combusting a small, precisely weighed amount of the compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the mass percentage of each element in the original sample.

The experimentally determined percentages are then compared to the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's structure and purity. mdpi.com This method is routinely used alongside spectroscopic techniques like NMR and IR to provide a comprehensive characterization of novel benzoxazolone derivatives. mdpi.commdpi.comnih.gov

Research studies on the synthesis of new benzoxazolone-based compounds consistently report elemental analysis data to validate their proposed structures.

Table 2: Elemental Analysis Data for Selected 2(3H)-Benzoxazolone Derivatives

CompoundMolecular FormulaAnalysis%C%H%NSource
3-(2-(1H-Benzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-oneC₁₆H₁₃N₃O₂Calculated68.814.6915.05 mdpi.com
Found68.624.4314.85 mdpi.com
3-(2-(5-Chlorobenzo[d]imidazol-2-yl)ethyl)benzo[d]oxazol-2(3H)-oneC₁₆H₁₂ClN₃O₂Calculated61.253.8613.39 mdpi.com
Found60.983.7013.13 mdpi.com
3-(2-(Thiazol-2-ylcarbamoyl)ethyl)benzo[d]oxazol-2(3H)-oneC₁₃H₁₁N₃O₃SCalculated57.134.1613.33 mdpi.com
Found56.873.8513.08 mdpi.com
(E)-5-(3-Oxo-3-(3,4,5-trimethoxyphenyl)prop-1-en-1-yl)benzo[d]oxazol-2(3H)-oneC₂₀H₁₉NO₆Calculated64.685.163.77 mdpi.com
Found64.875.193.75 mdpi.com

Pharmacokinetic and Metabolic Research of 2 3h Benzoxazolone, 5 Methoxy Analogs

In Vitro Metabolic Stability Studies of 2(3H)-Benzoxazolone, 5-methoxy-

In vitro metabolic stability assays are fundamental in the early stages of drug discovery and for understanding the environmental fate of chemical compounds. wuxiapptec.comresearchgate.net These assays measure the susceptibility of a compound to biotransformation by metabolic enzymes, providing an estimate of its intrinsic clearance. researchgate.netnuvisan.com The rate of metabolism affects the half-life, bioavailability, and potential for interactions of a compound within a biological system. researchgate.netnuvisan.com

Various in vitro systems are employed to assess metabolic stability, including liver microsomes, S9 fractions, and hepatocytes. researchgate.net Liver microsomes are a common choice as they contain a high concentration of phase I metabolizing enzymes like cytochrome P450s (CYPs). wuxiapptec.com Hepatocytes, on the other hand, contain both phase I and phase II enzymes, offering a more complete picture of metabolic pathways. nuvisan.com

While specific in vitro metabolic stability data for 2(3H)-Benzoxazolone, 5-methoxy- is not extensively detailed in the reviewed literature, studies on its precursor, 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA), show it degrades rapidly in soil, suggesting susceptibility to metabolic processes. nih.gov The stability of 2(3H)-Benzoxazolone, 5-methoxy- (MBOA) itself is noted to be greater than that of its precursors. frontiersin.org Studies on related benzoxazolinones have shown that modifications to the core structure can significantly improve metabolic stability. researchgate.net For instance, newly synthesized analogs of other complex molecules have demonstrated enhanced stability in liver microsome assays. researchgate.net

Table 1: Overview of In Vitro Metabolic Stability Assay Systems

Assay SystemDescriptionKey Enzymes PresentTypical Application
Liver Microsomes Subcellular fractions of the endoplasmic reticulum from hepatocytes. wuxiapptec.comPhase I enzymes (e.g., Cytochrome P450s, Flavin-containing monooxygenases). wuxiapptec.comHigh-throughput screening of phase I metabolic stability. wuxiapptec.com
S9 Fraction Supernatant fraction obtained from tissue homogenate, containing both microsomal and cytosolic enzymes. nuvisan.comPhase I and Phase II enzymes (e.g., CYPs, UGTs, SULTs). researchgate.netBroader assessment of both phase I and phase II metabolism.
Hepatocytes Intact liver cells, providing a more physiologically relevant model. nuvisan.comFull complement of Phase I and Phase II enzymes and cofactors. nuvisan.comPredicting in vivo hepatic clearance and metabolite formation. nuvisan.com
Recombinant Enzymes Specific enzymes (e.g., a single CYP isozyme) expressed in a cellular system. researchgate.netA specific, targeted metabolic enzyme.Determining the contribution of a specific enzyme to a compound's metabolism. researchgate.net

Biotransformation Pathways and Metabolite Identification of 2(3H)-Benzoxazolone, 5-methoxy- Derivatives

The biotransformation of 2(3H)-Benzoxazolone, 5-methoxy- (MBOA) is a key aspect of its biological activity and degradation. MBOA itself is a product of the degradation of its precursor, DIMBOA, which is released by various plants. nih.govmdpi.com The transformation from DIMBOA to MBOA occurs rapidly in soil and aqueous solutions. nih.govresearchgate.net

Once formed, MBOA can undergo further biotransformation. In plants, a common detoxification pathway involves demethylation to produce BOA-6-OH, which can then be glucosylated. frontiersin.org In soil environments, microbial activity plays a significant role in the degradation of MBOA. researchgate.net A primary microbial biotransformation pathway leads to the formation of 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO). nih.gov

More recent research has identified a novel metabolite in damaged maize tissues, 5-Methoxy-2-Nitrophenol (5M2NP). biorxiv.orgbiorxiv.org Labeling experiments have confirmed that 5M2NP is derived from DIMBOA, indicating it is a breakdown product related to MBOA. biorxiv.org

Table 2: Identified Metabolites and Biotransformation Pathways of 2(3H)-Benzoxazolone, 5-methoxy- and its Precursors

Parent CompoundBiotransformation ProcessMetaboliteBiological System
DIMBOADegradation/Ring Contraction2(3H)-Benzoxazolone, 5-methoxy- (MBOA)Soil, Aqueous Solution nih.gov
2(3H)-Benzoxazolone, 5-methoxy- (MBOA)DemethylationBOA-6-OHPlants frontiersin.org
2(3H)-Benzoxazolone, 5-methoxy- (MBOA)Microbial Degradation2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO)Soil nih.gov
DIMBOA/MBOACatabolism/Breakdown5-Methoxy-2-Nitrophenol (5M2NP)Maize Tissues biorxiv.orgbiorxiv.org

Stability and Degradation Pathways of 2(3H)-Benzoxazolone, 5-methoxy- in Biological and Environmental Systems

The stability of 2(3H)-Benzoxazolone, 5-methoxy- (MBOA) in different environments dictates its persistence and potential for biological interaction. Compared to its precursor DIMBOA, which has a half-life of approximately 31 hours in soil, MBOA is significantly more stable. nih.gov

In soil, MBOA demonstrates greater resistance to biodegradation with a reported half-life of about 5 days. nih.gov Its primary degradation pathway in soil is the microbial conversion to 2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO). nih.gov This end-product, AMPO, appears to be very stable and can persist in the soil for extended periods. nih.govresearchgate.net The degradation capacity can vary between different soil types. nih.gov

Within plant systems, the stability of MBOA is influenced by the plant's detoxification mechanisms. Weeds such as Echinochloa crus-galli and Lolium rigidum have been shown to absorb MBOA and metabolize it, likely as a defense mechanism. mdpi.com These plants are also capable of exuding the absorbed compound back into the medium, which represents another form of detoxification. mdpi.com A key detoxification pathway in plants is the hydroxylation and subsequent glucosylation of MBOA, which inactivates the compound. frontiersin.org

Table 3: Stability and Degradation of 2(3H)-Benzoxazolone, 5-methoxy-

SystemStability/Half-LifeDegradation PathwayKey Degradation Product(s)
Soil Half-life (t½) ≈ 5 days nih.govMicrobial Biotransformation2-amino-7-methoxy-3H-phenoxazin-3-one (AMPO) nih.gov
Aqueous Solution More stable than its precursor, DIMBOA frontiersin.orgSpontaneous DegradationNot specified in detail, but leads to the formation of more stable products.
Plant Tissues Actively detoxified frontiersin.orgmdpi.comDemethylation followed by GlucosylationBOA-6-OH, Glucosylated conjugates frontiersin.org

Emerging Research Areas and Future Directions for 2 3h Benzoxazolone, 5 Methoxy Studies

Development of Novel Therapeutic Agents Based on the 2(3H)-Benzoxazolone, 5-methoxy- Scaffold

The 2(3H)-benzoxazolone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to serve as a structural foundation for compounds targeting a wide range of biological entities. nih.govresearchgate.net This scaffold is appreciated for its capacity to mimic phenolic and catechol moieties within a metabolically stable structure, a characteristic that enhances its potential for drug development. nih.govresearchgate.net The weakly acidic nature and the presence of both lipophilic and hydrophilic regions within the benzoxazolone framework allow for diverse chemical modifications, influencing its interaction with various biological targets. nih.gov

The therapeutic potential of the benzoxazolone scaffold is extensive, with derivatives showing promise as analgesic, anti-inflammatory, anticancer, and neuroprotective agents. nih.govnih.gov The versatility of this scaffold allows for the development of high-affinity ligands for a variety of receptors, including dopaminergic, serotoninergic, and sigma receptors. nih.govresearchgate.net

Recent research has focused on synthesizing and evaluating new derivatives for specific therapeutic activities. For instance, studies on 5-chloro-2(3H)-benzoxazolone derivatives have demonstrated significant antinociceptive and anti-inflammatory properties. nih.gov While this research focused on a chloro-substituted analog, it underscores the potential of the substituted 2(3H)-benzoxazolone scaffold in developing new pain and inflammation therapies. The introduction of a methoxy (B1213986) group at the 5-position, as in 2(3H)-Benzoxazolone, 5-methoxy-, is a key area for future exploration, with the potential to modulate the compound's pharmacokinetic and pharmacodynamic properties. The synthesis of various derivatives, such as those involving piperazine (B1678402) substitutions, has been explored to generate compounds with cytotoxic and antimicrobial activities. neu.edu.tr

A summary of representative therapeutic activities of substituted benzoxazolone derivatives is presented below:

Derivative ClassTherapeutic ActivityReference Compound Example
5-Chloro-2(3H)-benzoxazolone derivativesAnalgesic, Anti-inflammatory4-(5-chloro-2(3H)-benzoxazolon-3-yl) butanoic acid
Piperazine substituted 2(3H)-benzoxazolonesCytotoxic, AntimicrobialNot specified

Future research will likely focus on the synthesis and biological evaluation of a broader range of 5-methoxy-2(3H)-benzoxazolone derivatives to fully exploit the therapeutic potential of this promising scaffold.

Application of 2(3H)-Benzoxazolone, 5-methoxy- in Agrochemistry and Environmental Science

The role of benzoxazolone derivatives extends beyond pharmaceuticals into the realm of agrochemistry and environmental science. These compounds are naturally occurring in certain plants, where they play a crucial role in defense mechanisms. For example, benzoxazinoids, which are precursors to benzoxazolones, are involved in protecting plants like maize, wheat, and rye from pests and diseases. researchgate.net

A recent discovery has highlighted the significance of a related compound, 5-Methoxy-2-Nitrophenol (5M2NP), which is a breakdown product of benzoxazinoids in damaged maize tissues. biorxiv.orgbiorxiv.org This compound has been shown to have a dual function in plant defense, acting as both a direct deterrent to herbivores and as a modulator of the plant's defense responses. biorxiv.orgbiorxiv.org Specifically, 5M2NP exhibits antibiotic and antixenotic (feeding deterrent) activities against a range of insect herbivores. biorxiv.org This finding opens up new avenues for the development of novel, plant-inspired pesticides based on the 5-methoxy-benzoxazolone backbone.

The environmental fate of these compounds is another critical area of research. Studies on the degradation of benzoxazinoids in soil have shown that they are transformed into more stable compounds like 6-methoxy-benzoxazolin-2(3H)-one (MBOA). researchgate.net Understanding the biodegradation pathways and the persistence of these compounds in the environment is essential for assessing their potential as sustainable agricultural products. The half-life of benzoxazinoids in soil can vary, but they are generally considered to be biodegradable. researchgate.net

CompoundRole in Agro-EcosystemKey Findings
5-Methoxy-2-Nitrophenol (5M2NP)Plant defenseActs as a direct defense and defense modulator in maize against herbivores. biorxiv.orgbiorxiv.org
6-methoxy-benzoxazolin-2(3H)-one (MBOA)AllelochemicalA degradation product of benzoxazinoids in soil with potential allelopathic activity. researchgate.net

Future research in this area will likely focus on optimizing the pesticidal activity of 5-methoxy-benzoxazolone derivatives while ensuring their environmental safety and biodegradability.

Multi-Target Drug Design Strategies Involving 2(3H)-Benzoxazolone, 5-methoxy-

Complex diseases such as Alzheimer's disease, cancer, and inflammatory disorders often involve multiple biological pathways and targets. The traditional "one-target, one-drug" approach is often insufficient to address the multifaceted nature of these conditions. This has led to the emergence of multi-target drug design, which aims to develop single molecules that can modulate several targets simultaneously. nih.govnih.gov

The 2(3H)-benzoxazolone scaffold is exceptionally well-suited for this strategy. Its versatile structure allows for the incorporation of different pharmacophores, enabling the resulting compounds to interact with multiple biological targets. nih.gov For example, researchers have successfully designed and synthesized benzoxazolone derivatives that act as multi-functional agents against Alzheimer's disease. nih.gov These compounds have been shown to inhibit cholinesterase enzymes, reduce oxidative stress, and prevent the aggregation of amyloid-beta peptides, all of which are key pathological features of the disease. nih.gov

The design of these multi-target agents often involves a "scaffold-hopping" approach, where the benzoxazolone core is combined with other known pharmacophores to create hybrid molecules with the desired polypharmacological profile. The 5-methoxy substitution can play a crucial role in this process by influencing the electronic properties and the three-dimensional shape of the molecule, thereby affecting its binding affinity to different targets.

Multi-Target StrategyDisease FocusExample of Targeted Pathways
Cholinesterase Inhibition & Antioxidant ActivityAlzheimer's DiseaseInhibition of acetylcholinesterase and butyrylcholinesterase; radical scavenging. nih.gov
Anti-inflammatory & AnalgesicInflammatory DisordersModulation of inflammatory mediators and pain receptors. nih.gov

The future of drug discovery for complex diseases will increasingly rely on multi-target strategies, and the 2(3H)-Benzoxazolone, 5-methoxy- scaffold is poised to be a valuable tool in this endeavor.

Advanced Delivery Systems for 2(3H)-Benzoxazolone, 5-methoxy- Based Compounds

The efficacy of a therapeutic agent is not solely dependent on its intrinsic activity but also on its ability to reach the target site in the body in sufficient concentrations. Advanced drug delivery systems play a critical role in optimizing the pharmacokinetic profile of a drug, enhancing its solubility, stability, and bioavailability, while minimizing off-target effects.

For compounds based on the 2(3H)-Benzoxazolone, 5-methoxy- scaffold, the development of advanced delivery systems is an emerging area of research. Nanofabrication techniques offer a promising avenue for creating novel formulations of these compounds. nih.gov These techniques can be used to develop a variety of nano-formulations, including:

Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that can encapsulate lipophilic drugs like many benzoxazolone derivatives, improving their solubility and oral bioavailability.

Polymeric Nanoparticles: These can be tailored to provide controlled and targeted release of the encapsulated drug. nih.gov

Nanoemulsions and Microemulsions: These can enhance the absorption of poorly water-soluble drugs. nih.gov

The application of these nanotechnologies to 2(3H)-Benzoxazolone, 5-methoxy- based compounds could lead to the development of more effective and safer therapeutic products. bohrium.com

Nanodelivery SystemPotential Advantages for Benzoxazolone Derivatives
Solid Lipid Nanoparticles (SLNs)Enhanced solubility and bioavailability of lipophilic compounds.
Polymeric NanoparticlesControlled and targeted drug release, reduced side effects. nih.gov
NanoemulsionsImproved absorption of poorly water-soluble derivatives. nih.gov

Future research will focus on the design and evaluation of specific nano-formulations for promising 5-methoxy-2(3H)-benzoxazolone derivatives to translate their therapeutic potential into clinical applications.

Integration of Artificial Intelligence and Machine Learning in 2(3H)-Benzoxazolone, 5-methoxy- Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. ijirt.orgspringernature.comresearchgate.netnih.gov These computational tools can significantly accelerate the identification of new drug candidates, optimize their properties, and predict their biological activities.

For research on 2(3H)-Benzoxazolone, 5-methoxy-, AI and ML can be applied in several key areas:

Virtual Screening: AI-powered algorithms can screen vast libraries of virtual compounds based on the benzoxazolone scaffold to identify those with the highest probability of binding to a specific biological target. springernature.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML models can be trained on existing data for benzoxazolone derivatives to predict the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 2(3H)-benzoxazolone scaffold with optimized properties for a specific therapeutic application. springernature.com

Multi-Objective Optimization: ML frameworks can be used to simultaneously optimize multiple properties of a drug candidate, such as potency, selectivity, and pharmacokinetic profile, which is particularly relevant for multi-target drug design. arxiv.org

A notable development is the use of scaffold-focused, graph-based Markov chain Monte Carlo frameworks that can generate molecules with optimal properties based on a starting scaffold. arxiv.org

AI/ML ApplicationRole in Benzoxazolone ResearchPotential Impact
Virtual ScreeningIdentification of new hit compounds. springernature.comnih.govFaster and more cost-effective lead discovery.
QSAR ModelingPrediction of biological activity.Rational design of more potent derivatives.
De Novo DesignGeneration of novel drug candidates. springernature.comExploration of new chemical space around the scaffold.
Multi-Objective OptimizationBalancing multiple desirable properties. arxiv.orgDevelopment of superior multi-target drugs.

The synergy between the versatile 2(3H)-Benzoxazolone, 5-methoxy- scaffold and the power of AI and ML holds immense promise for the future of drug discovery and development, paving the way for the creation of novel and effective therapeutic and agrochemical agents.

Q & A

Q. Q1. What synthetic methodologies are recommended for regioselective modification of 5-methoxy-2(3H)-benzoxazolone?

To synthesize 5-substituted derivatives, regioselective acylation or functionalization is critical. For example:

  • Direct acetylation of 2(3H)-benzoxazolone using acetyl chloride with an AlCl3-DMF complex yields 6-acetyl derivatives selectively. For 5-acetyl derivatives, a multi-step route starting from 2-acetamidophenol is required, involving cyclization with 1,1′-carbonyldiimidazole under mild conditions .
  • Electrophilic substitution at the 5-position often requires directing groups or protecting strategies due to the electron-rich benzoxazolone core.

Q. Q2. How can researchers validate the purity and structural integrity of 5-methoxy-2(3H)-benzoxazolone derivatives?

Key analytical methods include:

  • Differential pulse polarography (DPP) for electrochemical determination of carbonyl-containing derivatives, validated in pH 3.00 Britton-Robinson buffer with linear ranges of 0.2–65 mg/L .
  • HPLC with UV detection (≥98% purity thresholds) and NMR spectroscopy to confirm substitution patterns and regiochemistry .

Q. Q3. What pharmacological mechanisms are associated with 5-methoxy-2(3H)-benzoxazolone?

The compound exhibits dual functionality:

  • COX inhibition : Mimics NSAID activity by reducing prostaglandin synthesis, similar to indomethacin .
  • Bioisosteric mimicry : The benzoxazolone scaffold replicates phenol/catechol moieties, enabling interactions with targets like serotonin (5-HT1A) and dopaminergic (D2/D4) receptors .

Advanced Research Questions

Q. Q4. How do computational methods like molecular docking inform the design of 5-methoxy-2(3H)-benzoxazolone derivatives targeting circadian rhythm proteins?

  • Target selection : Focus on clock proteins (CLOCK:BMAL1, CRY1/2) due to structural similarities between benzoxazolone and melatonin’s 5-methoxyindole group .
  • Methodology :
    • Use AutoDock or GROMACS for docking and dynamics simulations.
    • Analyze binding affinities (MM/PBSA calculations) to prioritize derivatives with cryptochrome (CRY) interactions, which modulate circadian rhythms .
  • Limitations : Computational predictions require in vitro validation (e.g., PER2::LUC assays) to confirm phase-shifting effects .

Q. Q5. What strategies optimize the pharmacokinetic profile of 5-methoxy-2(3H)-benzoxazolone derivatives while retaining bioactivity?

  • Substituent engineering :
    • Introduce 5-fluoro or 5-nitro groups to enhance metabolic stability and binding affinity for CRY proteins .
    • Phosphonooxy-methyl modifications (e.g., Fosifidancitinib derivatives) improve solubility and bioavailability .
  • Prodrug approaches : Mask polar groups (e.g., carboxylic acids) with ester linkages to enhance blood-brain barrier penetration for CNS targets .

Q. Q6. How can researchers resolve contradictions in reported bioactivity data for benzoxazolone derivatives?

  • Data triangulation : Cross-reference in silico, in vitro, and in vivo results. For example:
    • Anti-inflammatory effects observed in murine models may not directly correlate with COX-2 inhibition assays due to off-target interactions .
    • Use CRISPR-edited cell lines (e.g., CRY1/2 knockouts) to isolate circadian rhythm modulation from analgesic effects .
  • Standardize assays : Adopt consistent models (e.g., carrageenan-induced inflammation) to enable cross-study comparisons .

Methodological Considerations

Q. Q7. What in vitro models are suitable for studying the chronobiological effects of 5-methoxy-2(3H)-benzoxazolone?

  • PER2::LUC fibroblast reporters : Quantify circadian phase shifts via bioluminescence rhythms .
  • Primary neuronal cultures : Assess clock gene expression (e.g., PER1, CRY1) via qPCR after treatment .

Q. Q8. How can structural modifications address the metabolic instability of benzoxazolone derivatives?

  • Isosteric replacement : Substitute the oxazolone oxygen with sulfur (benzothiazolone) to reduce oxidative degradation .
  • Deuterium labeling : Replace labile hydrogens (e.g., methoxy groups) to slow CYP450-mediated metabolism .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.